molecular formula C20H20N2O3S2 B2795732 (Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941961-26-8

(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2795732
M. Wt: 400.51
InChI Key: IYLWIRMPVLFLRO-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H20N2O3S2 and its molecular weight is 400.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives, offering insights into the versatility of thiazole compounds in chemical synthesis (Mohamed, 2014).

  • Research on the synthesis and characterization of a new series of arylidene compounds from 2-iminothiazolidine-4-one derivatives, including the preparation of 2-chloro-N-(4-(6-methyl benzo[d]thiazol-2-yl)phenyl) acetamide, highlights the structural diversity and potential biological relevance of thiazole derivatives (Azeez & Abdullah, 2019).

Antimicrobial Activities

  • Another study synthesized and assessed the antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes, demonstrating the biological applications of benzothiazole derivatives against various bacterial strains, suggesting a potential avenue for the application of similar compounds (Mishra et al., 2019).

Novel Synthesis Methods

  • The development of novel synthesis methods for thiazole derivatives, as shown in a study on the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, indicates the ongoing innovation in synthesizing complex molecules that could include compounds like "(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" (Yu-huan, 2009).

Corrosion Inhibition

  • Thiazoles, including derivatives similar in structure to the specified compound, have been explored as corrosion inhibitors for mild steel in acidic solutions, demonstrating the chemical utility and application potential of thiazole compounds in industrial settings (Quraishi & Sharma, 2005).

properties

IUPAC Name

methyl 2-[6-methyl-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-14-8-9-16-17(12-14)27-20(22(16)13-19(24)25-2)21-18(23)10-11-26-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLWIRMPVLFLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)CCSC3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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